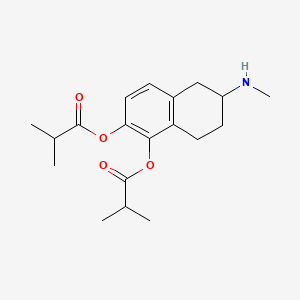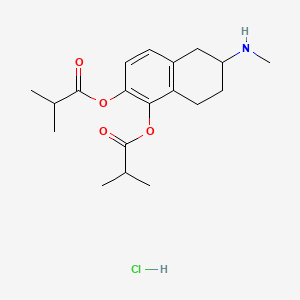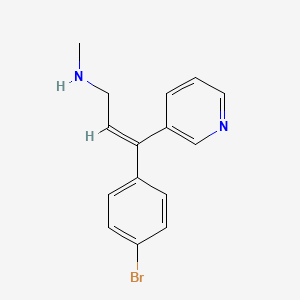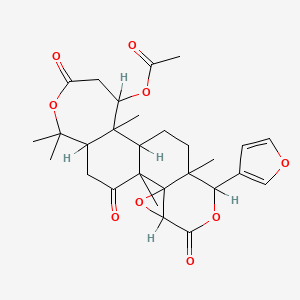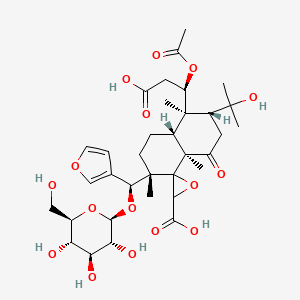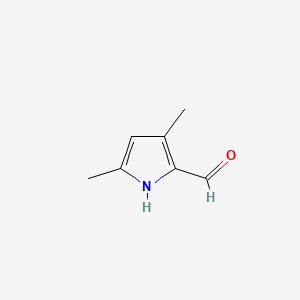
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Overview
Description
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H9NO . It is also known by other names such as 3,5-dimethylpyrrole-2-carboxaldehyde, 3,5-dimethyl-1h-pyrrole-2-carboxaldehyde, and 1h-pyrrole-2-carboxaldehyde . It is used as an intermediate in the synthesis of a series of anaplastic lymphoma kinase (ALK) inhibitors, which are a new target for therapy of non-small-cell lung cancer (NSCLC) .
Molecular Structure Analysis
The molecular weight of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is 123.15 g/mol . The InChI key is RDFZYUOHJBXMJA-UHFFFAOYSA-N . The canonical SMILES string is CC1=CC(=C(N1)C=O)C .Physical And Chemical Properties Analysis
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is a solid substance . It has a melting point of 95-99 °C . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor .Safety and Hazards
Future Directions
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, and anticancer drugs . Its future directions could involve further exploration of its potential uses in the synthesis of these and other biologically active compounds.
Mechanism of Action
Target of Action
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde, also known as 3,5-Dimethylpyrrole-2-carboxaldehyde, is primarily used as an intermediate in the synthesis of a series of anaplastic lymphoma kinase (ALK) inhibitors . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
The compound interacts with its target, ALK, by inhibiting its activity . This inhibition prevents the phosphorylation of ALK, thereby blocking the signal transduction pathway . As a result, it can halt the proliferation of cancer cells that are dependent on these pathways for growth and survival .
Biochemical Pathways
The inhibition of ALK affects several downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways . These pathways are involved in cell cycle regulation, survival, and proliferation . By inhibiting ALK, this compound can disrupt these pathways, leading to the suppression of tumor growth .
Pharmacokinetics
Its metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively . These properties can impact the bioavailability of the compound, which is an important factor in its efficacy .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cancer cell proliferation . By blocking the ALK and its downstream pathways, the compound can induce cell cycle arrest, leading to apoptosis, or programmed cell death . This can result in the reduction of tumor size and potentially halt the progression of diseases such as non-small-cell lung cancer (NSCLC) .
Action Environment
The action, efficacy, and stability of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde can be influenced by various environmental factors. These can include the presence of other drugs (drug-drug interactions), the patient’s health status, genetic factors (such as mutations in the ALK gene or other related genes), and the tumor microenvironment . For instance, hypoxia in the tumor microenvironment could potentially affect the compound’s efficacy .
properties
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-6(2)8-7(5)4-9/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFZYUOHJBXMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296965 | |
| Record name | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
2199-58-8 | |
| Record name | 2199-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

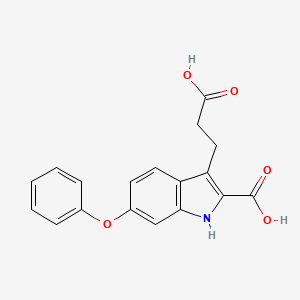


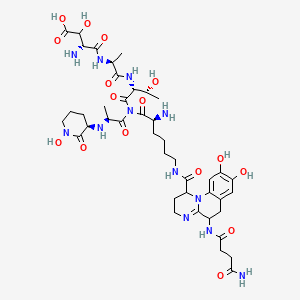
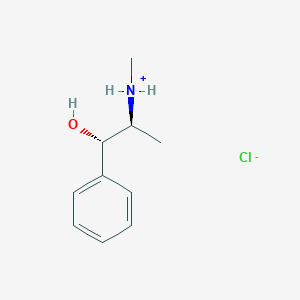
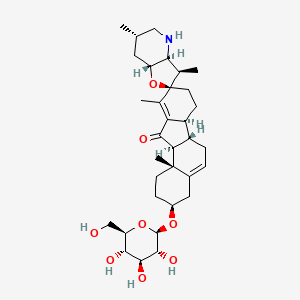
![5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)
